3-Chloro-2-fluorobenzotrifluoride
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Overview
Description
3-Chloro-2-fluorobenzotrifluoride is a chemical compound with the molecular formula C7H3ClF4 and a molecular weight of 198.55 . It is used in proteomics research .
Synthesis Analysis
The synthesis of similar compounds involves nitration of m-fluorobenzotrifluoride using a system of nitric acid/sulfuric acid to obtain 5-fluoro-2-nitrobenzotrifluoride . The process safety is evaluated based on the temperature rise with the use of Reaction Calorimeter and Differential Scanning Calorimetry .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with chlorine and fluorine substitutions. The exact structure can be represented by the molecular formula C7H3ClF4 .Physical and Chemical Properties Analysis
This compound is a liquid with a density of 1.3±0.1 g/cm3 . It has a boiling point of 135.9±35.0 °C at 760 mmHg . The melting point is -55.4 °C .Scientific Research Applications
Magnetic Resonance Studies : The study of proton and fluorine magnetic resonance spectra of various benzoyl fluoride derivatives, including 3-Chloro-2-fluorobenzotrifluoride, provides insights into intramolecular interactions and conformational preferences in these compounds (Schaefer et al., 1977).
Synthesis of Derivatives : Research on the use of fluoroform as a source of difluorocarbene demonstrates the synthesis of difluoromethoxy- and difluorothiomethoxyarenes from phenols and thiophenols. This process, involving compounds like this compound, can be carried out at moderate temperatures and atmospheric pressure (Thomoson & Dolbier, 2013).
Electrochemical Fluorination : The electrochemical fluorination of chlorobenzene, related to this compound, results in products like 1-chloro-2-fluorobenzene and 1-chloro-4-fluorobenzene, indicating the potential of this method in fluorine chemistry (Momota et al., 1995).
Spin-Spin Coupling Constants : Investigations into the spin-spin coupling constants between side-chain and ring fluorine nuclei in benzotrifluoride derivatives provide insights into the mechanisms of coupling and conformational analysis (Schaefer et al., 1979).
Continuous-Flow Synthesis : The synthesis of 5-fluoro-2-nitrobenzotrifluoride in a continuous-flow millireactor system from 3-fluorobenzotrifluoride highlights advancements in the field of fine chemical and pharmaceutical intermediate manufacturing (Chen et al., 2020).
Intramolecular Arylthiolations : Research on regioselective intramolecular arylthiolations catalyzed by Cu and Pd using 2-fluoro and 2-chloro aryl thioureas shows the potential for synthesis of novel organic compounds (Sahoo et al., 2012).
Catalytic Hydrodefluorination : The study of transition metal fluoride complexes, including iron(II) fluoride, in the catalytic hydrodefluorination of fluorocarbons, points to applications in C-F bond activation and fluorocarbon functionalization (Vela et al., 2005).
Safety and Hazards
3-Chloro-2-fluorobenzotrifluoride is classified as a respiratory tract irritant and is harmful if swallowed . It can cause skin irritation and serious eye irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .
Relevant Papers A paper titled “Synthesis of 5-fluoro-2-nitrobenzotrifluoride in a continuous-flow millireactor with a safe and efficient protocol” discusses a synthesis process of 5-fluoro-2-nitrobenzotrifluoride in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride . The process safety was evaluated based on the temperature rise with the use of Reaction Calorimeter and Differential Scanning Calorimetry .
Properties
IUPAC Name |
1-chloro-2-fluoro-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4/c8-5-3-1-2-4(6(5)9)7(10,11)12/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBZLOUANPLRIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401258313 |
Source
|
Record name | 1-Chloro-2-fluoro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401258313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1099597-93-9 |
Source
|
Record name | 1-Chloro-2-fluoro-3-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-2-fluoro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401258313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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